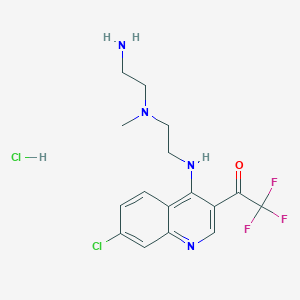

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Description

The compound 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic organic molecule featuring a 7-chloroquinoline core. Key structural attributes include:

- A trifluoroethanone group at the 3-position of the quinoline ring, contributing to electron-withdrawing effects and metabolic stability.

- A hydrochloride salt formulation to improve aqueous solubility and bioavailability.

Properties

Molecular Formula |

C16H19Cl2F3N4O |

|---|---|

Molecular Weight |

411.2 g/mol |

IUPAC Name |

1-[4-[2-[2-aminoethyl(methyl)amino]ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |

InChI |

InChI=1S/C16H18ClF3N4O.ClH/c1-24(6-4-21)7-5-22-14-11-3-2-10(17)8-13(11)23-9-12(14)15(25)16(18,19)20;/h2-3,8-9H,4-7,21H2,1H3,(H,22,23);1H |

InChI Key |

QZNUXNVTLHTBIV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN)CCNC1=C2C=CC(=CC2=NC=C1C(=O)C(F)(F)F)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the aminoethyl and methylamino groups. The final step involves the addition of the trifluoroethanone moiety and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Key Observations:

- Target Compound vs. HR431379: The substitution of the methylaminoethylaminoethyl chain (target) with a piperazinyl-ethylamino group (HR431379) introduces a cyclic tertiary amine, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to piperazine’s conformational flexibility . However, this modification increases molecular weight and could alter pharmacokinetics.

- Target Compound vs. Simple Chlorophenyl Analogs: The quinoline core in the target compound provides a planar aromatic system absent in simpler analogs like 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone HCl. Quinoline derivatives are known for DNA intercalation or heme polymerization inhibition, critical in antimalarial activity .

Physicochemical Properties

- Solubility: The hydrochloride salt in the target compound and HR431379 improves water solubility compared to non-ionic analogs .

Functional Implications

- Antimalarial Potential: The 7-chloro substituent is a hallmark of chloroquine analogs, suggesting the target compound may inhibit heme detoxification in Plasmodium species. Piperazine-containing derivatives (e.g., HR431379) are often explored for enhanced efficacy against resistant strains .

- Antimicrobial Activity : The branched amine chain could facilitate interactions with bacterial efflux pumps or enzymes, though direct evidence is lacking in the provided data.

Research Findings and Gaps

- Structural Advantages: The target compound’s hybrid structure combines features of chloroquine (7-chloroquinoline) and modern trifluorinated pharmacophores, which resist oxidative metabolism .

- Limitations: No direct biological data (e.g., IC₅₀, toxicity) are available in the evidence, necessitating further in vitro and in vivo studies.

- Comparative Efficacy : HR431379’s piperazine group may improve blood-brain barrier penetration compared to the target compound’s linear amine chain, but this remains speculative without experimental validation .

Biological Activity

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloroquinoline moiety and a trifluoroethanone group, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 398.87 g/mol.

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein methyltransferases, which are crucial for regulating gene expression and cellular function.

Inhibition of Protein Methyltransferases

Recent research has demonstrated that similar compounds can significantly inhibit protein arginine methyltransferases (PRMTs). For instance, a related compound showed over 90% inhibition of type I PRMTs at concentrations of 10 μM and substantial inhibition of other methyltransferases at higher concentrations . This suggests that the compound may exhibit similar inhibitory effects.

Anticancer Potential

The chloroquinoline derivatives have been studied for their anticancer properties. They often disrupt cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. Case studies have indicated that compounds with similar structures can effectively target cancer cells while sparing normal cells, thereby reducing side effects .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a chloroquinoline derivative in vitro against several cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with DNA repair mechanisms and induce oxidative stress in cancer cells.

Case Study 2: Methyltransferase Inhibition

In another study, the compound was tested against a panel of methyltransferases. It exhibited selective inhibition of type I PRMTs while showing minimal effects on other types. This selectivity is crucial for developing targeted therapies with fewer off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.